Sograzepide

Übersicht

Beschreibung

Netazepide ist ein potenter, hochspezifischer und oral aktiver Antagonist des Gastrin/Cholezystokinin-2 (CCK-2)-Rezeptors. Er wurde hauptsächlich auf sein Potenzial zur Behandlung von gastrischen neuroendokrinen Tumoren untersucht, die häufig mit Hypergastrinämie aufgrund chronischer atrophischer Gastritis einhergehen . Netazepide hat sich als vielversprechend erwiesen, um die Tumorgröße und -zahl zu reduzieren sowie Biomarker bei Patienten mit diesen Erkrankungen zu normalisieren .

2. Herstellungsmethoden

Die Synthese von Netazepide umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenSpezielle Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden für Netazepide sind so konzipiert, dass sie skalierbar und kostengünstig sind. Diese Methoden beinhalten oft die Optimierung des Synthesewegs, um Abfall zu minimieren und die Effizienz zu verbessern. Moderne Techniken wie kontinuierliche Durchflusschemie und automatisierte Synthese können eingesetzt werden, um diese Ziele zu erreichen .

Vorbereitungsmethoden

The synthesis of Netazepide involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .

Industrial production methods for Netazepide are designed to be scalable and cost-effective. These methods often involve optimizing the synthetic route to minimize waste and improve efficiency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals .

Analyse Chemischer Reaktionen

Netazepide unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen am Benzodiazepin-Kern modifizieren und möglicherweise seine pharmakologische Aktivität verändern.

Reduktion: Reduktionsreaktionen können verwendet werden, um Ketone oder Aldehyde in Alkohole umzuwandeln, die weiter funktionalisiert werden können.

Substitution: Substitutionsreaktionen, wie zum Beispiel nukleophile aromatische Substitution, können verschiedene Substituenten in den Benzodiazepinring einführen

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine oder Thiole. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Netazepide hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Modellverbindung für die Untersuchung der Struktur-Wirkungs-Beziehung von Benzodiazepin-Derivaten.

Biologie: Netazepide wird verwendet, um die Rolle von Gastrin und CCK-2-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen.

Medizin: Die primäre medizinische Anwendung von Netazepide ist die Behandlung von gastrischen neuroendokrinen Tumoren.

5. Wirkmechanismus

Netazepide entfaltet seine Wirkung, indem es selektiv an den Gastrin/CCK-2-Rezeptor bindet und diesen antagonisiert. Dieser Rezeptor ist an der Regulation der Magensäuresekretion und des Wachstums von enterochromaffinartigen Zellen beteiligt. Durch die Blockierung dieses Rezeptors reduziert Netazepide die stimulierende Wirkung von Gastrin, was zu einem verringerten Tumorwachstum und einer Normalisierung von Biomarkern führt .

Die molekularen Zielstrukturen von Netazepide umfassen den Gastrin/CCK-2-Rezeptor und nachgeschaltete Signalwege, die die Zellproliferation und -differenzierung regulieren. Diese Wege beinhalten verschiedene Proteine und Enzyme wie Histidindecarboxylase und Matrixmetalloproteinasen .

Wirkmechanismus

Netazepide exerts its effects by selectively binding to and antagonizing the gastrin/CCK-2 receptor. This receptor is involved in the regulation of gastric acid secretion and the growth of enterochromaffin-like cells. By blocking this receptor, Netazepide reduces the stimulatory effects of gastrin, leading to decreased tumor growth and normalization of biomarkers .

The molecular targets of Netazepide include the gastrin/CCK-2 receptor and downstream signaling pathways that regulate cell proliferation and differentiation. These pathways involve various proteins and enzymes, such as histidine decarboxylase and matrix metalloproteinases .

Vergleich Mit ähnlichen Verbindungen

Netazepide ist unter den Gastrin/CCK-2-Rezeptor-Antagonisten einzigartig aufgrund seiner hohen Spezifität und oralen Bioverfügbarkeit. Ähnliche Verbindungen umfassen:

Proglumid: Ein weniger selektiver CCK-Rezeptor-Antagonist mit breiteren Wirkungen auf sowohl CCK-1 als auch CCK-2-Rezeptoren.

Loxiglumid: Ein weiterer CCK-Rezeptor-Antagonist, der hauptsächlich CCK-1-Rezeptoren angreift.

Devazepide: Ein selektiver CCK-1-Rezeptor-Antagonist mit begrenzter Aktivität auf CCK-2-Rezeptoren

Im Vergleich zu diesen Verbindungen macht die hohe Spezifität von Netazepide für den CCK-2-Rezeptor ihn besonders wirksam bei der Behandlung von Erkrankungen, die durch Hypergastrinämie getrieben werden, wie z. B. gastrische neuroendokrine Tumoren .

Eigenschaften

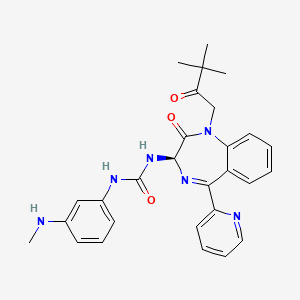

IUPAC Name |

1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZYKNJZCVIKPP-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165906 | |

| Record name | Sograzepide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155488-25-8 | |

| Record name | Netazepide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155488258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netazepide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12355 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sograzepide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NETAZEPIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOU4I0G29C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.